PIPES dipotassium salt

Buffer selection pH optimization Cell-free protein synthesis

Researchers using phosphate-based buffers risk metal-ion precipitation and UV interference in critical assays. PIPES dipotassium salt (CAS 108321-27-3, ≥98%) eliminates these variables with negligible metal binding and low UV absorbance, ensuring cofactor bioavailability and clean spectrophotometric data. - pKa 6.76-6.80; effective pH range 6.1-7.5, optimal for tubulin polymerization (pH 6.8-7.0). - High aqueous solubility (≥0.5 g/mL) as the dipotassium salt; K⁺ counterion mimics intracellular ionic conditions. - Validated in PHEM buffer for microtubule stabilization, kinesin-binding assays, and phosphocellulose-based tubulin purification.

Molecular Formula C8H16K2N2O6S2
Molecular Weight 378.6 g/mol
CAS No. 108321-27-3
Cat. No. B027609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePIPES dipotassium salt
CAS108321-27-3
Molecular FormulaC8H16K2N2O6S2
Molecular Weight378.6 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCS(=O)(=O)[O-])CCS(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C8H18N2O6S2.2K/c11-17(12,13)7-5-9-1-2-10(4-3-9)6-8-18(14,15)16;;/h1-8H2,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2
InChIKeyBJQYFCAMUXGZFN-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PIPES Dipotassium Salt: Baseline Buffering Profile


PIPES dipotassium salt (1,4-Piperazinediethanesulfonic acid dipotassium salt; C8H16K2N2O6S2; MW 378.55) is a zwitterionic Good's buffer with a pKa of 6.76-6.80 at 25°C and an effective buffering range of pH 6.1-7.5 . As the dipotassium salt form, it exhibits high aqueous solubility (≥0.5 g/mL in water) compared to the free acid, which requires NaOH for dissolution . This compound is chemically and enzymatically inert, displays negligible metal-ion chelation, and shows minimal UV absorbance in the 260-280 nm range, making it compatible with spectrophotometric assays involving nucleic acids or proteins .

Why PIPES Dipotassium Salt Cannot Be Substituted


While PIPES, HEPES, and MES all belong to the Good's buffer family and share zwitterionic sulfonic acid moieties, their functional interchangeability in sensitive biochemical systems is severely constrained by three non-negotiable parameters: (i) divergent pH buffering plateaus (PIPES: pH 6.1-7.5 vs. HEPES: pH 6.8-8.2), (ii) metal-ion coordination behavior (PIPES does not form stable complexes with physiological metal ions, unlike phosphate-based buffers), and (iii) counterion-dependent physiological effects (K⁺ vs. Na⁺ salts differentially impact excitable cell systems). The quantitative evidence below demonstrates that substitution without rigorous validation introduces uncontrolled variables that can invalidate experimental outcomes, particularly in microtubule biochemistry, metal-dependent enzymology, and neuronal cell culture [1][2].

PIPES Dipotassium Salt: Comparative Evidence Guide


Buffering pH Range vs. HEPES

PIPES dipotassium salt provides effective buffering over pH 6.1-7.5 (pKa 6.76-6.80 at 25°C), whereas HEPES buffers optimally over pH 6.8-8.2 (pKa 7.5) . This 0.7 pH unit downward shift in the buffering plateau is critical for applications requiring pH maintenance below neutrality without resorting to MES (pH 5.5-6.7), which introduces non-physiological acidic conditions.

Buffer selection pH optimization Cell-free protein synthesis

K⁺ Counterion vs. Na⁺ Salt

PIPES dipotassium salt provides a potassium-based ionic environment (two K⁺ equivalents per molecule), whereas PIPES disodium salt (CAS 10010-67-0) introduces Na⁺ ions . This distinction is critical in excitable cell systems where extracellular K⁺ concentration directly modulates resting membrane potential and action potential thresholds.

Electrophysiology Neuronal cell culture Ion channel studies

Metal Ion Compatibility vs. Phosphate Buffers

PIPES dipotassium salt does not form stable complexes with physiological metal ions (Ca²⁺, Mg²⁺), whereas phosphate buffers (PBS) precipitate these ions, forming insoluble calcium/magnesium phosphates . This property is inherent to the sulfonic acid moiety of PIPES, which lacks the chelating phosphate group.

Metalloenzymology Calcium imaging Enzyme kinetics

Solubility vs. Free Acid

PIPES dipotassium salt is directly soluble in water (≥0.25-0.5 g/mL, yielding clear, colorless solutions), whereas PIPES free acid is insoluble in water and requires dissolution in NaOH solution followed by titration [1]. This difference eliminates a preparation step and reduces the risk of pH overshoot or ionic strength miscalculation.

Buffer preparation Laboratory efficiency High-throughput screening

UV Transparency vs. Tris Buffer

PIPES dipotassium salt exhibits minimal UV absorbance in the critical 260-280 nm range used for nucleic acid and protein quantification (A260 ≤0.05, A280 ≤0.04 for a 1.0 M solution) . In contrast, Tris buffer and other primary amine-containing buffers absorb in this region, potentially interfering with accurate concentration measurements.

Spectrophotometry Nucleic acid quantification Protein assays

Enzymatic Inertness vs. HEPES

PIPES dipotassium salt is chemically and enzymatically inert, resisting degradation or participation in side reactions during extended incubations . In lactate dehydrogenase (LDH) enzyme activity assays, PIPES maintained stable pH and produced reproducible results across multiple experimental replicates . While HEPES is also commonly used, it is known to generate free radicals under certain conditions (e.g., in the presence of reducing agents or transition metals), which can confound redox-sensitive assays [1].

Enzyme kinetics Assay reproducibility Lactate dehydrogenase

PIPES Dipotassium Salt: Application Scenarios


Microtubule and Cytoskeleton Research

PIPES dipotassium salt is a critical component of PHEM buffer (PIPES, HEPES, EGTA, MgSO4), the standard buffer system for microtubule stabilization and purification protocols . Its pH range (6.1-7.5) overlaps with the optimal pH for tubulin polymerization (pH 6.8-7.0), and its potassium counterion mimics physiological intracellular ionic conditions. The compound has been specifically validated in fluorescence polarization microscopy studies of kinesin-microtubule binding and in phosphocellulose chromatography-based tubulin purification workflows .

Metal-Dependent Enzyme Assays

For enzyme assays requiring Mg²⁺, Ca²⁺, Zn²⁺, or other divalent metal cofactors, PIPES dipotassium salt is the preferred buffer over phosphate-based systems (which precipitate these ions) . Its negligible metal-binding constants (log K' <1.0) preserve cofactor bioavailability, making it suitable for kinase assays, ATPase activity measurements, and metalloprotease reactions. Unlike HEPES, PIPES does not generate radical species that could interfere with redox-coupled detection systems [1].

Neuronal Cell Culture & Electrophysiology

The dipotassium salt form provides a K⁺-based ionic environment essential for maintaining neuronal resting membrane potential. At typical buffer concentrations (20-50 mM), PIPES dipotassium salt contributes 40-100 mM K⁺ to the medium, closely approximating intracellular K⁺ levels (~140 mM) and supporting stable electrophysiological recordings . The sodium salt variant is unsuitable for these applications due to Na⁺-mediated depolarization effects.

High-Throughput UV Spectrophotometric Assays

With UV absorbance values ≤0.05 AU at 260 nm and ≤0.04 AU at 280 nm (1.0 M solution), PIPES dipotassium salt is compatible with automated nucleic acid and protein quantification workflows that rely on UV spectroscopy . This low background absorbance eliminates the need for buffer subtraction corrections and improves assay signal-to-noise ratios compared to Tris-based buffers, which exhibit significant absorbance in the 260-280 nm window.

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